molecular formula C14H4Cl6O4 B13681573 Bis(2,4,6-trichlorobenzoyl) Peroxide

Bis(2,4,6-trichlorobenzoyl) Peroxide

Cat. No.: B13681573
M. Wt: 448.9 g/mol
InChI Key: DQOLICMHPAWPKG-UHFFFAOYSA-N
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Description

Bis(2,4,6-trichlorobenzoyl) Peroxide: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used as an initiator in polymerization reactions and as a crosslinking agent in various industrial applications. The compound is characterized by its high reactivity and ability to decompose, releasing free radicals that drive chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorobenzoyl) Peroxide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent product quality. The compound is often produced in a solvent medium to facilitate handling and storage.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorobenzoyl) Peroxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can oxidize organic substrates, converting them into more oxidized forms.

    Decomposition: Upon heating, it decomposes to release free radicals, which can initiate polymerization reactions.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and organic solvents such as tetrahydrofuran.

    Decomposition: Typically occurs at elevated temperatures, often in the presence of a catalyst.

    Substitution: Reactions are carried out in the presence of nucleophiles under mild conditions.

Major Products Formed:

    Oxidation: Produces oxidized organic compounds.

    Decomposition: Generates free radicals and initiates polymer chains.

    Substitution: Yields substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: Bis(2,4,6-trichlorobenzoyl) Peroxide is widely used as an initiator in the polymerization of monomers to form polymers. It is also employed in the synthesis of various organic compounds through oxidation and substitution reactions.

Biology: In biological research, the compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of oxidative damage in biological systems.

Medicine: The compound’s oxidative properties are explored in the development of antimicrobial agents and in the study of oxidative stress-related diseases.

Industry: Industrially, this compound is used in the production of plastics, rubbers, and other polymeric materials. It is also utilized in the crosslinking of silicone rubbers and other elastomers.

Mechanism of Action

The mechanism of action of Bis(2,4,6-trichlorobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s oxidative properties also enable it to oxidize organic substrates, altering their chemical structure and reactivity.

Comparison with Similar Compounds

    Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but with fewer chlorine atoms, leading to different reactivity and stability.

    Benzoyl Peroxide: A widely used peroxide with similar applications but different reactivity due to the absence of chlorine atoms.

    Di-tert-butyl Peroxide: Another organic peroxide used as an initiator, but with different thermal stability and decomposition characteristics.

Uniqueness: Bis(2,4,6-trichlorobenzoyl) Peroxide is unique due to its high chlorine content, which enhances its oxidative properties and reactivity. This makes it particularly effective in applications requiring strong oxidizing agents and efficient polymerization initiators.

Properties

Molecular Formula

C14H4Cl6O4

Molecular Weight

448.9 g/mol

IUPAC Name

(2,4,6-trichlorobenzoyl) 2,4,6-trichlorobenzenecarboperoxoate

InChI

InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)13(21)23-24-14(22)12-9(19)3-6(16)4-10(12)20/h1-4H

InChI Key

DQOLICMHPAWPKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)OOC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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